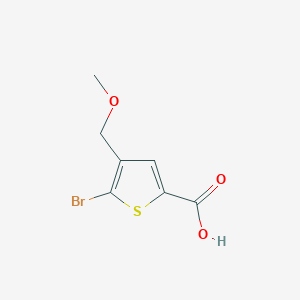

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)-

Description

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)-, is a halogenated thiophene derivative characterized by a bromine atom at the 5-position, a methoxymethyl group at the 4-position, and a carboxylic acid moiety at the 2-position of the thiophene ring. This compound combines electron-withdrawing (bromo, carboxylic acid) and electron-donating (methoxymethyl) groups, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the bromine atom, which facilitates cross-coupling reactions, and the methoxymethyl group, which introduces steric and electronic effects.

Properties

CAS No. |

1229627-41-1 |

|---|---|

Molecular Formula |

C7H7BrO3S |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

5-bromo-4-(methoxymethyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H7BrO3S/c1-11-3-4-2-5(7(9)10)12-6(4)8/h2H,3H2,1H3,(H,9,10) |

InChI Key |

XUXQFWKSLOLZMU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(SC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis from Thiophene

-

- Thiophene is dissolved in a halohydrocarbon solvent and treated with bromopyridine hydrobromide at low temperatures.

- This step produces 2-bromothiophene as an intermediate.

Formation of Diethyl Malonate Derivative :

- The 2-bromothiophene undergoes a reaction with diethyl malonate in the presence of sodium metal at elevated temperatures (90-120°C).

- This reaction yields 2-(2-thiophenyl) diethyl malonate.

Alternative Synthesis via Carbonylation

-

- Similar to the previous method, bromination of thiophene derivatives is performed.

-

- The brominated compound can be subjected to a palladium-catalyzed carbonylation reaction under CO pressure.

- This step introduces the carboxylic acid group directly into the aromatic system.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 5-substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of thiophene alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- serves as an intermediate in the synthesis of more complex organosulfur compounds. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The bromo group can be replaced by nucleophiles such as amines or alcohols.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Research indicates that this compound may possess notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with thiophene rings exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established but are anticipated based on related thiophene derivatives.

- Anticancer Potential : Initial cytotoxicity tests using human cell lines have shown promising results, indicating that this compound may inhibit cell proliferation in cancer models. Further research is needed to quantify these effects and understand the underlying mechanisms.

Antimicrobial Screening

In vitro studies have indicated that compounds similar to 2-thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- exhibit moderate to good antimicrobial activity. For instance, a study showed that derivatives of thiophene carboxylic acids had significant efficacy against various pathogens, suggesting potential for development into therapeutic agents.

Cytotoxicity Assessments

A study assessing the cytotoxicity of thiophene derivatives found that certain compounds demonstrated significant inhibition of cancer cell lines. The compound's unique structure may enhance its efficacy against specific cancer types, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Thiophenecarboxylic Acid Derivatives

Key Observations :

- Electron Effects : The methoxymethyl group in the target compound is less electron-donating than methoxy (OCH3) but more bulky than methyl (CH3), impacting steric hindrance in reactions .

- Positional Isomerism : The 3-carboxylic acid isomer () exhibits distinct electronic properties compared to 2-carboxylic acid derivatives, altering solubility and reactivity .

Reactivity Highlights :

- The target compound’s bromine atom is more reactive in Suzuki-Miyaura couplings compared to chloro derivatives (e.g., ACI-INT-565), but the methoxymethyl group may necessitate careful catalyst selection to avoid side reactions .

- Esterification () is feasible for carboxylic acid derivatives, though steric hindrance from methoxymethyl could slow reaction rates compared to methyl-substituted analogs .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Insights :

Biological Activity

2-Thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure

The compound features a thiophene ring substituted with a carboxylic acid and bromine atom, along with a methoxymethyl group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance:

- In vitro Studies : The compound was tested against various bacterial strains. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These findings suggest that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes.

Antifungal Activity

The antifungal properties of 2-thiophenecarboxylic acid derivatives have also been evaluated. A study demonstrated that:

- Fungal Inhibition : The compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with IC50 values of 20 µg/mL and 25 µg/mL, respectively.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 25 |

This suggests that the structural features of the compound are conducive to binding with fungal cell wall components, inhibiting their growth.

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively researched. In one notable study:

- Cell Line Testing : The compound was tested on human cancer cell lines (HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values of approximately 40 µM for HeLa cells and 35 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 40 |

| MCF-7 | 35 |

These findings indicate that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction.

The biological activity of 2-thiophenecarboxylic acid, 5-bromo-4-(methoxymethyl)- can be attributed to several mechanisms:

- Membrane Disruption : The bromine substituent enhances lipophilicity, allowing better penetration into microbial membranes.

- Enzyme Inhibition : The carboxylic acid group may interact with active sites of enzymes critical for microbial metabolism.

- Apoptosis Induction : In cancer cells, the compound may activate pathways leading to programmed cell death.

Case Studies

A comprehensive review of literature reveals several case studies where thiophene derivatives have been utilized:

- Case Study 1 : A research team synthesized a series of thiophene derivatives, including our compound, and evaluated their cytotoxic effects on various cancer cell lines. They reported that modifications at the methoxymethyl position significantly influenced anticancer activity.

- Case Study 2 : Another study focused on the antifungal activity against plant pathogens, demonstrating that compounds like 2-thiophenecarboxylic acid could serve as effective agricultural fungicides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-bromo-4-(methoxymethyl)thiophene-2-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodology : Bromination and methoxymethylation of thiophene precursors are common starting points. For example, brominated thiophenes (e.g., 5-bromo-2-thiophenecarboxylic acid derivatives) can undergo nucleophilic substitution using methoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling temperature (60–80°C) and reaction time (12–24 hrs) to minimize side products like over-alkylation. Purity is confirmed via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of brominated methoxymethyl thiophene derivatives?

- Methodology :

- ¹H NMR : Methoxymethyl protons appear as a singlet at δ 3.2–3.4 ppm, while bromine’s electron-withdrawing effect deshields adjacent protons (δ 7.0–7.5 ppm) .

- IR : Carboxylic acid C=O stretches at ~1700 cm⁻¹ and methoxy C-O at ~1100 cm⁻¹ .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with calculated masses (e.g., C₇H₇BrO₃S: ~265 Da) .

Q. What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?

- Methodology : The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Stability tests (e.g., 24-hr exposure to light, heat, or pH variations) should be conducted, with degradation monitored via UV-Vis or LC-MS. Store at –20°C in inert atmospheres to prevent bromine displacement .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the regioselectivity of further functionalization (e.g., cross-coupling reactions)?

- Methodology : Bromine at the 5-position directs Suzuki-Miyaura couplings to the 4-position. Computational studies (DFT) predict charge distribution, while experimental validation uses Pd-catalyzed reactions with aryl boronic acids. Compare yields and regioselectivity with non-brominated analogs .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodology : Cross-reference literature (e.g., mp 155–156°C for 5-bromo-4-methoxythiophene-3-carboxylic acid vs. mp 121°C for 4-bromo-2-thiophenecarboxylic acid ). Discrepancies may arise from polymorphism or impurities. Use DSC to confirm thermal behavior and recrystallize in multiple solvents (e.g., ethanol/water) to isolate pure phases .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity in SNAr or radical reactions .

- Docking : Screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Validate with in vitro assays .

Q. What in vitro or in vivo metabolic pathways are hypothesized for this compound based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.